1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride
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Overview
Description
1-(4-Fluorophenyl)-3-azabicyclo[311]heptane hydrochloride is a bicyclic compound that features a fluorophenyl group and an azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reaction of tricyclo[4.1.0.02,7]heptane derivatives with appropriate reagents. For example, tricyclo[4.1.0.02,7]heptane can react with arenesulfonyl derivatives under radical conditions to form bicyclo[3.1.1]heptane derivatives . The reaction conditions often involve photochemical or thermal initiation, and the presence of catalysts or radical initiators can influence the reaction outcome .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or benzene .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[4.1.0.02,7]heptane : A structurally related compound that can undergo similar reactions.
- Bicyclo[3.1.1]heptane derivatives : These compounds share the bicyclic structure and can be used in similar applications .
Uniqueness
1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Biological Activity
1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is a compound of significant interest due to its unique bicyclic structure and the presence of a fluorophenyl group, which may confer specific biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H15ClFN
- Molecular Weight : 227.71 g/mol
- CAS Number : 1823328-35-3
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes in the central nervous system (CNS). The fluorophenyl group enhances binding affinity to specific targets, potentially leading to modulation of neurotransmitter release and receptor activity.
Potential Targets:
- Dopamine Receptors : The compound may exhibit dopaminergic activity, influencing pathways related to mood and cognition.
- Serotonin Receptors : Interaction with serotonin receptors could affect mood regulation and anxiety.
- Enzymatic Activity : It may act as an inhibitor or modulator for enzymes involved in neurotransmitter metabolism.
Biological Activity Overview
Research indicates that compounds similar to 1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane have shown promising results in various biological assays:
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds related to 1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane:
- Antidepressant Effects :
- Antipsychotic Activity :
- Neuroprotective Properties :
Properties
Molecular Formula |
C12H15ClFN |
---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C12H14FN.ClH/c13-11-3-1-10(2-4-11)12-5-9(6-12)7-14-8-12;/h1-4,9,14H,5-8H2;1H |
InChI Key |
FPJZRDUOKQUVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CNC2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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